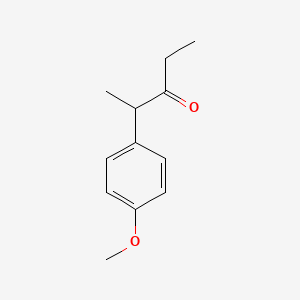

2-(4-Methoxyphenyl)pentan-3-one

Description

2-(4-Methoxyphenyl)pentan-3-one is a ketone derivative featuring a pentan-3-one backbone substituted at the 2-position with a 4-methoxyphenyl group. The methoxy (-OCH₃) substituent at the para position of the aromatic ring confers electron-donating resonance effects, enhancing conjugation with the ketone moiety. This structural motif influences physicochemical properties such as solubility, fluorescence, and reactivity, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name |

2-(4-methoxyphenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLQGRAGKDDPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515481 | |

| Record name | 2-(4-Methoxyphenyl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84736-54-9 | |

| Record name | 2-(4-Methoxyphenyl)pentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenyl)pentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under basic conditions. The reaction typically proceeds as follows:

- Dissolve p-anisaldehyde in acetone.

- Add a base such as potassium hydroxide to the mixture.

- Stir the reaction mixture at room temperature for a specified period.

- Precipitate the product by adding water and filter the solid.

- Recrystallize the product from ethanol to obtain pure 2-(4-Methoxyphenyl)pentan-3-one .

Industrial Production Methods

Industrial production methods for 2-(4-Methoxyphenyl)pentan-3-one often involve large-scale aldol condensation reactions, optimized for yield and purity. The process parameters, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid.

Reduction: 2-(4-Methoxyphenyl)pentan-3-ol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)pentan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pentan-3-one involves its interaction with various molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Key Findings and Implications

Fluorescence Optimization : The 4-methoxyphenyl group enhances emission properties in conjugated systems, though synergistic effects with electron-withdrawing groups (e.g., fluoro) may further improve performance .

Synthetic Challenges : Dual substituents (e.g., 3e) reduce yields due to steric effects, whereas single-substituent derivatives like 2-(4-Methoxyphenyl)pentan-3-one may offer simpler synthesis routes .

Solubility Trends : Methoxy and hydroxyl groups improve solubility in organic and aqueous media, respectively, guiding solvent selection for applications .

Biological Activity

2-(4-Methoxyphenyl)pentan-3-one, with the molecular formula C12H16O2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This ketone derivative features a methoxy group attached to a phenyl ring, connected to a pentan-3-one backbone. Its unique structural characteristics allow it to interact with various biological targets, making it a subject of interest for further research.

Antimicrobial Properties

Research indicates that 2-(4-Methoxyphenyl)pentan-3-one exhibits antimicrobial activity . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The mechanism behind its antimicrobial action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. These findings are particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory responses is crucial for therapeutic intervention.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of 2-(4-Methoxyphenyl)pentan-3-one against multi-drug resistant bacterial strains. The results indicated that certain modifications to the compound's structure enhanced its antibacterial potency significantly, making it a promising candidate for further development .

- Evaluation of Anti-inflammatory Properties : Another research effort focused on assessing the anti-inflammatory effects of this compound in animal models. The study demonstrated that administration of 2-(4-Methoxyphenyl)pentan-3-one led to a marked reduction in inflammation markers and improved clinical symptoms in models of induced inflammation .

The biological activity of 2-(4-Methoxyphenyl)pentan-3-one is attributed to its ability to interact with specific enzymes and receptors within biological systems. The methoxy group and ketone functionality play critical roles in these interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could also interact with receptors that mediate pain and inflammation, leading to therapeutic effects.

Further studies using molecular docking and kinetic assays are necessary to fully elucidate these mechanisms.

Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)ethan-1-one | Shorter carbon chain | Moderate antimicrobial activity |

| 4-Methoxyacetophenone | Acetophenone backbone | Antimicrobial and anti-inflammatory |

| 2-(4-Methoxyphenyl)propan-2-ol | Alcohol derivative | Limited biological activity |

The comparison highlights that while similar compounds exhibit some biological activities, 2-(4-Methoxyphenyl)pentan-3-one shows unique properties due to its specific structural arrangement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.